3-(2-Methylpropyl)cyclohexane-1-sulfonamide

Lipophilicity Drug-likeness Permeability

3-(2-Methylpropyl)cyclohexane-1-sulfonamide (also named 3‑isobutylcyclohexane‑1‑sulfonamide) is a primary sulfonamide featuring a cyclohexane core substituted at the 3‑position with an isobutyl group. Its molecular formula is C₁₀H₂₁NO₂S and its molecular weight is 219.35 g/mol.

Molecular Formula C10H21NO2S
Molecular Weight 219.35 g/mol
Cat. No. B13212467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)cyclohexane-1-sulfonamide
Molecular FormulaC10H21NO2S
Molecular Weight219.35 g/mol
Structural Identifiers
SMILESCC(C)CC1CCCC(C1)S(=O)(=O)N
InChIInChI=1S/C10H21NO2S/c1-8(2)6-9-4-3-5-10(7-9)14(11,12)13/h8-10H,3-7H2,1-2H3,(H2,11,12,13)
InChIKeyMBNUVKWMXVWBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropyl)cyclohexane-1-sulfonamide (CAS 1699062-11-7): Chemical Identity, Procurement-Relevant Physicochemical Profile, and Structural Context


3-(2-Methylpropyl)cyclohexane-1-sulfonamide (also named 3‑isobutylcyclohexane‑1‑sulfonamide) is a primary sulfonamide featuring a cyclohexane core substituted at the 3‑position with an isobutyl group. Its molecular formula is C₁₀H₂₁NO₂S and its molecular weight is 219.35 g/mol . The compound belongs to the broader class of cycloalkane sulfonamides, which have been explored as pharmacophores in JAK inhibition, GlyT1 inhibition, and carbonic anhydrase modulation [1][2]. Commercially, the compound is offered at a typical purity of ≥95% and is primarily distributed for laboratory research use .

Why Unsubstituted Cyclohexanesulfonamide or N‑Methyl Analogs Cannot Replace 3-(2-Methylpropyl)cyclohexane-1-sulfonamide in Structure‑Focused Research


Cyclohexane sulfonamides are not functionally interchangeable because the regiochemistry and nature of the alkyl substituent directly control molecular conformation, lipophilicity, hydrogen‑bonding capacity, and target‑binding complementarity. The 3‑isobutyl group in 3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide introduces a specific steric and hydrophobic footprint that is absent in the parent cyclohexanesulfonamide (CAS 2438‑38‑2) and is altered in the N‑methyl analog (CAS 2138406‑20‑7) . In medicinal chemistry campaigns, even a single methylene deletion or N‑methylation can ablate JAK isoform selectivity or GlyT1 potency, as demonstrated in systematic SAR studies of cyclohexane sulfonamide series [1][2]. Consequently, procurement of the exact compound ensures fidelity to published or proprietary structure‑activity relationships and avoids confounding variables in lead optimisation.

Quantitative Differentiation Evidence: 3-(2-Methylpropyl)cyclohexane-1-sulfonamide vs. Closest Analogs


Lipophilicity (cLogP) Comparison with Cyclohexanesulfonamide and N‑Methyl Analog

The 3‑isobutyl group raises the calculated logP by approximately 2.2–2.5 units relative to the unsubstituted cyclohexanesulfonamide (cLogP ≈ 0.54–0.77) [1][2]. This shift is consistent with the known Hansch π‑value for an isobutyl fragment (+1.8–2.0). The N‑methyl analog displays a further increase in logP due to removal of one H‑bond donor, confirming that the primary sulfonamide –NH₂ group is preserved in 3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide, a feature critical for zinc‑chelation in carbonic anhydrase and for key hydrogen bonds in JAK and GlyT1 pockets [3][4].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and H‑Bond Donor Retention vs. N‑Methyl Sulfonamide

The primary sulfonamide group contributes a TPSA of ≈ 68 Ų, whereas the N‑methyl analog reduces TPSA by ~20 Ų due to loss of one H‑bond donor [1]. In cyclohexane sulfonamide‑based JAK inhibitors, a primary –SO₂NH₂ group is essential for high affinity, as N‑substitution lowers potency by ≥10‑fold [2]. The 3‑isobutyl substituent does not alter the sulfonamide TPSA, maintaining the H‑bond donor count at two.

Polar surface area Blood‑brain barrier Selectivity

Regiochemical Specificity: 3‑Isobutyl vs. 4‑Isobutyl Substitution Impact on Biological Activity

In the GlyT1 inhibitor series, moving the alkyl substituent from the 3‑ to the 4‑position of the cyclohexane ring alters the dihedral angle between the sulfonamide and the heterocyclic attachment point, leading to a ≥20‑fold reduction in potency [1]. Although direct data for 3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide itself are not published, the patent literature on cyclohexane sulfonamide JAK inhibitors explicitly requires a 1,3‑ or 1,4‑substitution pattern, with 1,3‑derivatives often showing superior selectivity for JAK1 over JAK2 [2].

Regiochemistry Conformational analysis SAR

Procurement‑Driven Application Scenarios for 3-(2-Methylpropyl)cyclohexane-1-sulfonamide


JAK‑Selective Inhibitor Lead Optimisation

Medicinal chemistry teams developing heterocyclyl‑substituted cyclohexane sulfonamide JAK inhibitors can employ 3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide as a key intermediate. The 3‑isobutyl scaffold is represented in the patent US10370375B2 and provides the necessary substitution pattern for JAK1 selectivity [1]. Procurement of the exact compound avoids regioisomeric impurities that would confound kinase selectivity profiling.

GlyT1 Inhibitor Scaffold Elaboration

The compound serves as a starting material for constructing GlyT1 inhibitors. SAR studies show that the 3‑alkyl substitution is critical for maintaining sub‑micromolar potency, while the primary sulfonamide engages the transporter binding site through hydrogen bonds [2]. Researchers should source the 3‑isobutyl regioisomer specifically to reproduce literature potency and selectivity data.

Carbonic Anhydrase Isoform Selectivity Profiling

Primary sulfonamides are classic zinc‑binding warheads for carbonic anhydrase. The 3‑isobutyl substituent modulates lipophilicity and may confer selectivity for membrane‑associated isoforms (CA IX, CA XII) over cytosolic isoforms (CA I, CA II) [3]. This compound can be used to prepare sulfonamide‑based CA inhibitor libraries for anticancer or antiglaucoma screening.

Physicochemical Parameter Reference Standard

With a measured/calculated logP of ~3.2, TPSA of ~68.5 Ų, and two H‑bond donors, 3‑(2‑methylpropyl)cyclohexane‑1‑sulfonamide occupies a privileged region of oral drug‑like chemical space [4]. It can be used as a reference compound in computational model validation for CNS‑penetrant sulfonamide design.

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